![molecular formula C18H25N7OS B2454076 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1226431-82-8](/img/structure/B2454076.png)
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H25N7OS and its molecular weight is 387.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of in vitro antimicrobial activity for a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were reported . These compounds demonstrated potential bioactivity against Gram-positive bacteria. Notably, Compound 15 , which contains a 5-nitro-2-furoyl moiety, exhibited the highest antimicrobial effect with a minimum inhibitory concentration (MIC) ranging from 1.95 to 15.62 µg/mL and a minimum bactericidal concentration (MBC)/MIC ratio of 1–4 µg/mL.
Organic Synthesis
The successful condensation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives was confirmed using characteristic signals in the 1H NMR spectra . These compounds serve as valuable building blocks for the synthesis of more complex organic molecules.
Lipophilicity Studies
Understanding the lipophilicity of compounds is crucial for drug design and pharmacokinetics. Researchers have investigated the lipophilic properties of these derivatives, which can impact their bioavailability and distribution within biological systems .
Potential Anticancer Agents
While specific studies on this compound’s anticancer activity are not mentioned in the provided literature, its structural features make it an interesting candidate for further investigation. Similar thiadiazole derivatives have shown cytotoxic effects against cancer cell lines .
properties
IUPAC Name |
[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7OS/c1-13-5-3-4-8-25(13)16-7-6-15(20-21-16)23-9-11-24(12-10-23)18(26)17-14(2)19-22-27-17/h6-7,13H,3-5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUBEDVSYRAOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=NS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone |
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